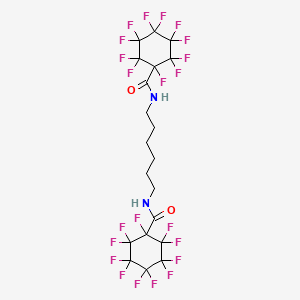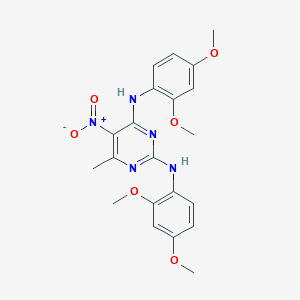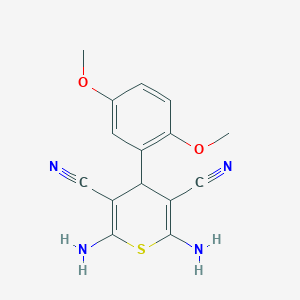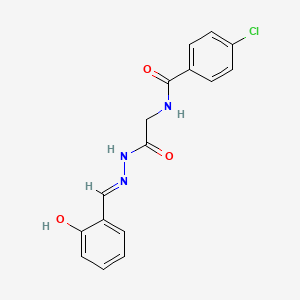
N,N'-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps. The starting materials typically include perfluorinated cyclohexane derivatives and hexylamine. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for fluorine NMR spectroscopy.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in imaging agents for medical diagnostics.
Industry: Utilized in the production of high-performance coatings and lubricants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of nearby functional groups. This can lead to the formation of stable complexes with metal ions or proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or alteration of membrane properties.
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific structure and properties. Similar compounds include:
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexan-1-ol: Used in the production of specialty chemicals and materials.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Utilized in the synthesis of fluorinated polymers.
These compounds share some properties with 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C20H14F22N2O2 |
|---|---|
Molecular Weight |
732.3 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[6-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]hexyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H14F22N2O2/c21-9(11(23,24)15(31,32)19(39,40)16(33,34)12(9,25)26)7(45)43-5-3-1-2-4-6-44-8(46)10(22)13(27,28)17(35,36)20(41,42)18(37,38)14(10,29)30/h1-6H2,(H,43,45)(H,44,46) |
InChI Key |
CELVSXGSYPHEER-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)CCNC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)

![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)

![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018024.png)


